Aminopropylcadaverine

Description

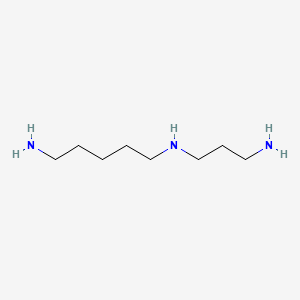

Structure

3D Structure

Properties

IUPAC Name |

N'-(3-aminopropyl)pentane-1,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H21N3/c9-5-2-1-3-7-11-8-4-6-10/h11H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZBYOYPROVGOGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CCNCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40204565 | |

| Record name | N-(3-Aminopropyl)cadaverine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aminopropylcadaverine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012189 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

56-19-9 | |

| Record name | (3-Aminopropyl)cadaverine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Aminopropyl)cadaverine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-Aminopropyl)cadaverine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aminopropylcadaverine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012189 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis Pathways of Aminopropylcadaverine

Precursor Utilization in Aminopropylcadaverine Formation

The journey to this compound begins with several key molecules that serve as the foundational building blocks. The availability and processing of these precursors are critical for the successful synthesis of the final compound.

L-Lysine as a Primary Substrate

The primary starting material for the biosynthesis of this compound is the amino acid L-lysine. engineering.org.cnhmdb.casmpdb.camdpi.com In various organisms, including bacteria and plants, L-lysine undergoes a crucial initial transformation that sets the stage for the subsequent steps in the pathway. engineering.org.cnnih.govfrontiersin.org This amino acid is the direct precursor to cadaverine (B124047), a key intermediate in this synthetic route. engineering.org.cnmdpi.com In bacteria like Escherichia coli and Corynebacterium glutamicum, engineered strains are often used for cadaverine production due to their established L-lysine synthesis pathways. engineering.org.cn

Cadaverine as an Intermediate

Following the initial processing of L-lysine, the diamine cadaverine is formed. hmdb.casmpdb.ca This molecule acts as a central intermediate, which is then further modified to produce this compound. hmdb.ca The formation of cadaverine from L-lysine is a decarboxylation reaction, a common biochemical process for removing a carboxyl group. engineering.org.cnmdpi.com Once formed, cadaverine serves as the acceptor molecule for an aminopropyl group, a critical step that elongates the carbon chain and introduces an additional amine functional group. engineering.org.cnmodelseed.org In some organisms, like the hyperthermophilic archaeon Pyrococcus furiosus, cadaverine is utilized as a propylamine (B44156) acceptor to synthesize N-(3-aminopropyl)cadaverine. engineering.org.cn

Decarboxylated S-Adenosylmethionine as an Aminopropyl Donor

The source of the aminopropyl group that is transferred to cadaverine is decarboxylated S-adenosylmethionine (dcSAM). plos.orgecmdb.canih.gov This molecule is synthesized from S-adenosylmethionine (SAM) by the enzyme S-adenosylmethionine decarboxylase. nih.gov dcSAM's sole known function is to act as an aminopropyl donor in polyamine biosynthesis. nih.govmdpi.com In the final step of this compound synthesis, an aminopropyltransferase enzyme facilitates the transfer of the aminopropyl group from dcSAM to cadaverine. smpdb.caplos.org This reaction yields this compound and 5'-methylthioadenosine as a byproduct. smpdb.camodelseed.org

Enzymatic Mechanisms in this compound Biosynthesis

The conversion of precursors into this compound is orchestrated by a specific set of enzymes. These biological catalysts ensure the precision and efficiency of each biochemical transformation.

Lysine (B10760008) Decarboxylase Activity and Variants (e.g., CadA, LdcC)

The initial and rate-limiting step in the biosynthesis pathway, the conversion of L-lysine to cadaverine, is catalyzed by the enzyme lysine decarboxylase (LDC). mdpi.comnih.govjmb.or.kr In microorganisms such as E. coli, two main variants of this enzyme exist: CadA and LdcC. engineering.org.cnjmb.or.krnih.gov

CadA: This is an inducible enzyme, typically activated under acidic conditions and in the presence of excess lysine. jmb.or.krnih.gov It is part of the cadBA operon, which is involved in the acid stress response in bacteria. jmb.or.krebi.ac.uk CadA generally exhibits higher catalytic activity and thermal stability compared to LdcC. engineering.org.cnhep.com.cn

LdcC: This is a constitutive enzyme, meaning it is produced continuously, independent of external pH changes. jmb.or.krnih.gov It functions over a broader pH range, with optimal activity around neutral pH (7.6), whereas CadA prefers more acidic environments (optimal pH around 5.6-6.0). engineering.org.cnjmb.or.kr

While CadA has a higher catalytic efficiency, its activity can be inhibited by the alkaline product, cadaverine. nih.govhep.com.cn Research has focused on engineering chimeric enzymes, combining features of both CadA and LdcC, to create more stable and efficient biocatalysts for cadaverine production. nih.govresearchgate.net

| Enzyme Variant | Optimal pH | Expression | Key Characteristics |

| CadA | ~5.6 - 6.0 engineering.org.cnjmb.or.kr | Inducible (low pH, excess lysine) jmb.or.kr | Higher catalytic activity and thermal stability. engineering.org.cnhep.com.cn |

| LdcC | ~7.6 engineering.org.cnjmb.or.kr | Constitutive jmb.or.kr | Functions over a broad pH range, but with lower catalytic efficiency. nih.gov |

Role of Aminopropyltransferases

The final step in the synthesis of this compound is the transfer of an aminopropyl group from dcSAM to cadaverine, a reaction catalyzed by an aminopropyltransferase. plos.orgoup.com In E. coli, this function can be carried out by spermidine (B129725) synthase (SpeE), which, in addition to its primary role in synthesizing spermidine from putrescine, can also utilize cadaverine as a substrate. hmdb.casmpdb.ca

In the archaeon Pyrococcus furiosus, a specific agmatine (B1664431)/cadaverine aminopropyltransferase has been identified that can form N-(3-aminopropyl)cadaverine. engineering.org.cn Plant aminopropyltransferases, such as spermidine synthase (SPDS) and spermine (B22157) synthase (SPMS), are also known to catalyze the transfer of aminopropyl groups to various amine acceptors. plos.orgplos.org These enzymes are crucial for producing a variety of polyamines essential for cell growth and development. plos.org The enzyme from Thermus thermophilus has also been characterized as an this compound synthase. researchgate.net

Spermidine Synthase and Analogous Enzymes (e.g., Agmatine/Cadaverine Aminopropyl Transferase)

The biosynthesis of this compound is fundamentally an aminopropylation reaction, where an aminopropyl group is transferred to cadaverine. This reaction is catalyzed by aminopropyltransferases, with spermidine synthase (SpeE) often implicated in this process due to its ability to recognize cadaverine as an alternative substrate to its usual substrate, putrescine. hmdb.canih.govcapes.gov.br The donor of the aminopropyl group is decarboxylated S-adenosylmethionine (dcSAM). smpdb.camodelseed.org

The general reaction is as follows: Cadaverine + Decarboxylated S-adenosylmethionine (dcSAM) → this compound + 5'-Methylthioadenosine (MTA) + H⁺ modelseed.org

While spermidine synthase can catalyze this reaction, its efficiency with cadaverine is often significantly lower than with putrescine. For instance, rat prostatic spermidine synthase exhibits a much higher Michaelis constant (Km) for cadaverine, and the reaction rate is only about 10% of that observed with putrescine. nih.govcapes.gov.brnih.gov

In some organisms, particularly hyperthermophilic archaea, more specialized enzymes with broader substrate specificity have been identified. A notable example is the agmatine/cadaverine aminopropyl transferase (ACAPT) found in Pyrococcus furiosus. asm.orgnih.gov This enzyme can utilize a range of amine acceptors, including agmatine, putrescine, and cadaverine. asm.orgnih.govnih.gov Interestingly, while ACAPT displays maximal catalytic activity (Vmax) with cadaverine, its substrate preference based on the kcat/Km value is for agmatine. asm.orgnih.govasm.org This suggests a flexible and adaptable polyamine synthesis pathway in these organisms. asm.org

Species-Specific Biosynthetic Routes

The synthesis of this compound varies significantly across different species, often reflecting the organism's specific metabolic needs and environmental niche.

Pathways in Prokaryotic Systems (e.g., Escherichia coli, Pyrococcus furiosus)

In Escherichia coli, this compound is considered a "compensatory polyamine". nih.govnih.gov Its synthesis becomes important under conditions where the normal polyamines, putrescine and spermidine, are limited. nih.govnih.gov The pathway begins with the decarboxylation of L-lysine to cadaverine, a reaction catalyzed by lysine decarboxylase (encoded by cadA or ldcC). smpdb.caengineering.org.cn Subsequently, spermidine synthase (SpeE) transfers an aminopropyl group from dcSAM to cadaverine. hmdb.casmpdb.ca Studies with polyamine-requiring E. coli mutants have shown that strains capable of synthesizing this compound exhibit better growth in the absence of spermidine, highlighting its role in supporting cellular processes like protein synthesis. nih.govnih.gov The synthesis of cadaverine in these mutants is often attributed to the action of ornithine decarboxylase, which can also decarboxylate lysine. nih.govebi.ac.uk

The hyperthermophilic archaeon Pyrococcus furiosus presents a more complex scenario. It possesses an agmatine/cadaverine aminopropyl transferase (ACAPT) with broad substrate specificity. asm.orgnih.gov This enzyme, encoded by the PF0127 gene, can synthesize this compound from cadaverine. asm.orgnih.gov The presence of this compound, alongside other unusual polyamines, in P. furiosus is thought to be an adaptation to high-temperature environments, where these molecules may help stabilize nucleic acids. asm.orguniprot.orgnih.gov The enzyme from P. furiosus is highly thermoactive and thermostable, with an optimal temperature of 90°C. uniprot.org

Biosynthesis in Eukaryotic Microorganisms (e.g., Saccharomyces cerevisiae, Pyrenophora avenae)

The yeast Saccharomyces cerevisiae is capable of forming this compound from cadaverine. ebi.ac.ukoup.com This synthesis has been observed in wild-type strains as well as in mutants with defects in spermidine or spermine synthesis. ebi.ac.ukoup.com The formation of this compound in yeast appears to be partially dependent on the conventional polyamine biosynthetic pathway involving S-adenosylmethionine decarboxylase (AdoMetDC) and aminopropyltransferases. oup.com However, research suggests that an alternative, not fully elucidated, route may also contribute to its synthesis. oup.com Environmental stressors, such as exposure to ethanol (B145695) or elevated temperatures, can significantly increase the production of this compound and its derivative, N,N-bis(3-aminopropyl)cadaverine. ebi.ac.uknih.govoup.com

In the phytopathogenic fungus Pyrenophora avenae, cadaverine is a significant polyamine component. microbiologyresearch.org Exposure to ethanol stress has been shown to greatly increase the formation of this compound and N,N-bis(3-aminopropyl)cadaverine. oup.comresearchgate.netresearchgate.net This enhanced synthesis is likely mediated by the activities of lysine decarboxylase, S-adenosylmethionine decarboxylase, and aminopropyltransferases, indicating a stress-response role for these cadaverine derivatives. oup.comresearchgate.net

Cadaverine-Derived Polyamine Synthesis in Protozoan Parasites (e.g., Trypanosoma cruzi)

The protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease, has a unique polyamine metabolism. It is incapable of synthesizing its own diamines, putrescine and cadaverine, and must therefore acquire them from its host. lshtm.ac.ukplos.orgnih.gov Once taken up, T. cruzi can metabolize cadaverine into its higher homologues, this compound and bis(aminopropyl)cadaverine. lshtm.ac.uk Furthermore, it can conjugate these polyamines with glutathione (B108866) to form compounds like glutathionylthis compound and homotrypanothione (B1264196). ebi.ac.uklshtm.ac.uk The enzyme responsible for this, trypanothione (B104310) synthetase (TcTryS), can utilize this compound as a substrate. ebi.ac.uk This pathway is distinct from that in many other organisms and represents a potential target for therapeutic intervention. The presence of cadaverine and its derivatives is a notable feature of T. cruzi's polyamine profile. lshtm.ac.uk

Considerations in Plant Systems

Cadaverine is found in many plants, particularly in the Leguminosae family, where it serves as a precursor for quinolizidine (B1214090) alkaloids. frontiersin.orgnih.gov While the primary focus has been on cadaverine itself, the formation of its aminopropyl derivatives is also known to occur. S-adenosylmethionine (SAM) can donate an aminopropyl group to cadaverine, forming this compound and N,N'-bis(3-aminopropyl)cadaverine. frontiersin.orgnih.gov In barley, the biosynthesis of these homologues involves S-adenosylmethionine decarboxylase and spermidine synthase. plantarchives.org Some plant enzymes, known as ornithine/lysine decarboxylases (O/LDCs), can produce both putrescine and cadaverine. frontiersin.orgnih.gov While the synthesis of this compound is established, its specific physiological functions in plants are not yet well understood. frontiersin.orgnih.gov

Metabolic Interconversions and Derivatives of Aminopropylcadaverine

Formation of Higher-Order Polyamines

The linear structure of aminopropylcadaverine can be extended through the addition of further aminopropyl groups, a process analogous to the synthesis of spermine (B22157) from spermidine (B129725). This elongation is catalyzed by aminopropyltransferases, which utilize decarboxylated S-adenosylmethionine (AdoMet) as the aminopropyl donor.

The addition of a second aminopropyl group to this compound yields the symmetrical tetraamine, N,N-bis(3-aminopropyl)cadaverine. ebi.ac.ukoup.com This reaction is a key step in the formation of higher polyamine homologues derived from cadaverine (B124047). oup.com The synthesis has been observed in various organisms, including the yeast Saccharomyces cerevisiae and the protozoan parasite Trypanosoma cruzi. ebi.ac.ukoup.comlshtm.ac.uk In yeast, this conversion is thought to be mediated by aminopropyltransferases, and its rate can be significantly increased under stress conditions such as elevated temperatures. oup.com Similarly, in T. cruzi, radiolabelled cadaverine is readily converted into both this compound and subsequently into bis(aminopropyl)cadaverine. lshtm.ac.uknih.gov In plants, S-adenosyl methionine (SAM) is the known donor of the aminopropyl group for this synthesis. frontiersin.orgnih.gov

This compound can also be a precursor to other complex polyamines like aminopentylnorspermidine. The biosynthesis of aminopentylnorspermidine from this compound has been identified as a chemotaxonomic marker in certain bacteria, such as some strains of the genus Paracoccus. researchgate.net This derivative is one of several unusual polyamines whose presence helps to classify and differentiate microbial species. researchgate.net

| Precursor | Derived Higher-Order Polyamine | Key Organisms/Systems |

|---|---|---|

| This compound | N,N-bis(3-aminopropyl)cadaverine | Saccharomyces cerevisiae, Trypanosoma cruzi, Plants ebi.ac.ukoup.comlshtm.ac.ukfrontiersin.org |

| This compound | Aminopentylnorspermidine | Paracoccus species researchgate.net |

Conjugation Reactions

The primary and secondary amino groups in this compound are reactive sites for conjugation with a variety of molecules. These conjugation reactions modify its physical and chemical properties, often sequestering the polyamine or targeting it to specific cellular locations or functions.

A significant metabolic fate of this compound, particularly in trypanosomatid parasites, is its conjugation with the tripeptide thiol, glutathione (B108866). In Trypanosoma cruzi, the causative agent of Chagas' disease, this compound is a key component in the synthesis of homotrypanothione (B1264196) [N¹,N⁹-bis(glutathionyl)this compound]. nih.gov This molecule is an analogue of the more common trypanothione (B104310), which is formed from spermidine instead of this compound. nih.govresearchgate.net

The biosynthesis of homotrypanothione involves the ATP-dependent conjugation of two glutathione molecules to one molecule of this compound. ebi.ac.ukresearchgate.net This reaction is catalyzed by the enzyme trypanothione synthetase. ebi.ac.uk The resulting homotrypanothione is a major polyamine-thiol conjugate in T. cruzi and can be reduced by the enzyme trypanothione reductase, indicating it is a physiological substrate within the parasite's unique redox system. nih.gov The ability to synthesize homotrypanothione is a distinguishing metabolic feature of T. cruzi compared to African trypanosomes. lshtm.ac.uknih.gov The formation of glutathionyl-aminopropylcadaverine, a precursor with only one glutathione molecule, has also been noted. researchgate.netmdpi.com

| Reactant 1 | Reactant 2 | Product | Enzyme | Key Organism |

|---|---|---|---|---|

| This compound | 2x Glutathione | Homotrypanothione | Trypanothione Synthetase | Trypanosoma cruzi ebi.ac.uknih.govresearchgate.net |

Polyamines, being polycationic at physiological pH, can interact electrostatically with negatively charged macromolecules like proteins and nucleic acids. text2fa.ir Beyond these non-covalent interactions, the diamine backbone of this compound, cadaverine itself, can be covalently linked to cellular structures. engineering.org.cnnih.gov

In several species of strictly anaerobic bacteria, including Selenomonas ruminantium and Veillonella alcalescens, cadaverine is an essential structural component of the cell wall. engineering.org.cnnih.gov It is covalently attached to the peptidoglycan layer. engineering.org.cnnih.gov Specifically, one of the amino groups of cadaverine forms an amide bond with the α-carboxyl group of the D-glutamic acid residue within the peptidoglycan structure. nih.gov This linkage is crucial for maintaining the integrity of the cell envelope, facilitating the structural connection between the peptidoglycan and the outer membrane. engineering.org.cnnih.gov While this has been demonstrated for cadaverine, it highlights a key function of the core diamine from which this compound is derived.

In plants, a significant portion of the cellular polyamine pool, including cadaverine, exists not in a free state but conjugated to small molecules, particularly phenolic acids. nih.govfrontiersin.org These conjugates, known as phenolic amides or hydroxycinnamoyl amides, are formed by linking the amino groups of the polyamine to the carboxyl group of a phenolic acid. nih.gov

A hydroxycinnamoyl transferase enzyme has been identified in tobacco that catalyzes the conjugation of diamines like cadaverine to various phenolic CoA esters. nih.gov The phenolic moieties include caffeoyl-, cinnamoyl-, feruloyl-, sinapoyl-, and p-coumaroyl-CoA. nih.gov This conjugation is a significant aspect of cadaverine metabolism in the plant kingdom, with a large fraction of the total cadaverine pool often being in this bound form. nih.govfrontiersin.org

Enzymology of this compound Interconversion

The metabolic fate of this compound is governed by a specific set of enzymes that catalyze its formation and subsequent conversion into various derivatives and conjugates. These enzymatic processes are crucial for the physiological roles of this compound and related polyamines in the organisms where they are found. The key enzyme families involved are aminopropyltransferases, ligases, and amine oxidases, each playing a distinct role in the biosynthesis and catabolism pathways.

Ligase Activity in Conjugate Formation (e.g., Glutathione:this compound Ligase)

This compound can be further modified through conjugation with other molecules, a reaction catalyzed by ligases. A significant example is the formation of glutathione conjugates. In the protozoan parasite Trypanosoma cruzi, the bifunctional enzyme trypanothione synthetase catalyzes the ATP-dependent ligation of glutathione to polyamines. uniprot.orgresearchgate.net

This enzyme can utilize this compound as a substrate to form glutathionylthis compound. uniprot.org The reaction proceeds as follows: ATP + Glutathione + this compound ⇌ ADP + Orthophosphate + Glutathionylthis compound. genome.jpmodelseed.orgkegg.jp

Furthermore, trypanothione synthetase can catalyze the formation of homotrypanothione, which is N1,N9-bis(glutathionyl)this compound. nih.govuniprot.org This novel polyamine-thiol conjugate was identified in T. cruzi, where radiolabelled cadaverine was shown to be incorporated into this compound and subsequently into homotrypanothione. nih.gov This ligase activity highlights a key metabolic pathway for this compound in certain organisms, leading to the formation of complex conjugates with potential roles in redox homeostasis and defense against stress. uniprot.orgresearchgate.net

Table 2: Ligase Activity in this compound Conjugate Formation

| Enzyme | Substrate(s) | Product | Organism Example | Reference(s) |

|---|---|---|---|---|

| Trypanothione Synthetase | This compound, Glutathione, ATP | Glutathionylthis compound, ADP, Phosphate | Trypanosoma cruzi | uniprot.org |

| Trypanothione Synthetase | Glutathionylthis compound, Glutathione, ATP | N1,N9-bis(glutathionyl)this compound (Homotrypanothione), ADP, Phosphate | Trypanosoma cruzi | nih.govuniprot.org |

Role of Amine Oxidases in Cadaverine Catabolism to Precursors

The availability of cadaverine, the direct precursor for this compound, is regulated by both its synthesis from lysine (B10760008) and its catabolism by amine oxidases. frontiersin.orgnih.gov These enzymes are critical in controlling the levels of free polyamines within cells and tissues. Amine oxidases catalyze the oxidative deamination of polyamines, including cadaverine. frontiersin.org

The two main classes of amine oxidases involved in polyamine catabolism are copper amine oxidases (CuAOs) and FAD-dependent polyamine oxidases (PAOs). frontiersin.org In plants, CuAOs primarily oxidize putrescine and cadaverine at their primary amino groups. frontiersin.org The catabolism of cadaverine by amine oxidases yields 5-aminopentanal, ammonia (B1221849) (NH₃), and hydrogen peroxide (H₂O₂). frontiersin.org

The reaction is: Cadaverine + O₂ + H₂O → 5-Aminopentanal + NH₃ + H₂O₂

This catabolic process is not only a means of degrading excess cadaverine but also serves as a source of biologically active molecules like hydrogen peroxide, which functions as a signaling molecule in various physiological processes, including stress responses and cell wall maturation. frontiersin.org In bacteria such as Corynebacterium ammoniagenes, monoamine oxidases (MAOs) have been identified that exhibit activity with polyamine substrates like cadaverine, suggesting a role in polyamine degradation and nitrogen scavenging pathways. rcsb.org The regulation of cadaverine levels through the action of amine oxidases is therefore a key upstream control point for the subsequent synthesis of this compound.

Table 3: Amine Oxidases in the Catabolism of Cadaverine

| Enzyme Class | Specific Enzyme Example | Substrate | Products | Organism Example(s) | Reference(s) |

|---|---|---|---|---|---|

| Copper Amine Oxidase (CuAO) | Plant CuAOs | Cadaverine | 5-Aminopentanal, NH₃, H₂O₂ | Fabaceae (Legumes), Solanaceae | frontiersin.orgfrontiersin.org |

| Monoamine Oxidase (MAO) | caMAO | Cadaverine | (Implied) 5-Aminopentanal, NH₃, H₂O₂ | Corynebacterium ammoniagenes | rcsb.org |

Biological Functions and Roles in Diverse Organisms

Contributions to Cellular Homeostasis and Growth

Aminopropylcadaverine is a key modulator of cellular functions, contributing significantly to the maintenance of a stable internal environment and promoting cellular growth. Polyamines, as a class of small, aliphatic polycations, are essential for cell growth and proliferation. They are involved in a wide array of cellular functions such as regulating DNA, RNA, and protein synthesis, maintaining membrane integrity, and protecting against cellular stress. Although considered an "unusual" or "alternative" polyamine, this compound partakes in these fundamental processes.

This compound has been shown to be important for cell growth, particularly in the presence of limiting amounts of the more common polyamines like spermidine (B129725). nih.gov In polyamine-requiring mutants of Escherichia coli, the synthesis of this compound correlated with shorter mass doubling times, suggesting its role in supporting cell proliferation. nih.gov Furthermore, the exogenous application of this compound has been observed to stimulate the growth of certain E. coli mutant strains. nih.gov In Chinese-hamster ovary cells, starvation for ornithine-derived polyamines leads to the formation of cadaverine (B124047) and its aminopropyl derivatives, including this compound. nih.gov While cell proliferation is markedly inhibited by ornithine deprivation, the production of these alternative polyamines appears to be a compensatory mechanism. nih.gov

As a polycation, this compound can interact with negatively charged macromolecules such as DNA and RNA, thereby influencing their structure and function. This interaction can affect processes like DNA replication and transcription. Polyamines, in general, are known to be involved in the regulation of DNA, RNA, and protein synthesis. In vitro studies have demonstrated that this compound can stimulate the synthesis of polyphenylalanine and MS2 RNA replicase, indicating its direct or indirect involvement in transcription and translation processes. nih.gov

This compound can influence protein synthesis, as evidenced by its ability to stimulate in vitro polypeptide synthesis. nih.gov Polyamines are crucial for various steps of protein synthesis, from the charging of tRNA to the elongation of the polypeptide chain.

A significant aspect of the biological role of polyamines is their involvement in the post-translational modification of proteins. The triamine spermidine is a crucial substrate for the biosynthesis of hypusine, a unique amino acid found in the eukaryotic initiation factor 5A (eIF5A). nih.gov This modification is essential for the activity of eIF5A, which is involved in protein translation and is critical for cell proliferation. nih.gov While spermidine is the direct precursor for hypusination, the structural similarity of this compound to spermidine suggests a potential for interaction with the enzymes involved in this pathway, possibly acting as a competitive inhibitor or an alternative substrate, though this is an area requiring further research. The ability of certain polyamine analogues to support long-term cell growth is thought to be linked to their ability to act as a precursor for hypusine formation. drugbank.com

Involvement in Stress Response Mechanisms

This compound, like other polyamines, is involved in the response of organisms to various environmental stressors. The accumulation of its precursor, cadaverine, has been noted in response to heat, drought, salt, and oxidative stress in plants. frontiersin.orgnih.gov This suggests that the downstream products, including this compound, may also play a role in these stress responses.

In bacteria such as Escherichia coli, cadaverine plays a crucial role in mediating acid stress. frontiersin.orgnih.gov The production of cadaverine helps to neutralize the acidic environment. ebi.ac.uk In an acidic pH, the cadBA operon, which includes the gene for lysine (B10760008) decarboxylase (producing cadaverine), is induced. ebi.ac.uk This leads to the production of cadaverine and subsequently this compound, which contribute to the cell's ability to survive in acidic conditions. ebi.ac.uk The cadaverine-lysine antiporter, CadB, is also crucial in this process, facilitating the excretion of cadaverine. ebi.ac.uk

Polyamines are known to be involved in the response to osmotic and oxidative stress. In plants, increased levels of cadaverine have been reported under osmotic and oxidative stress conditions. frontiersin.orgnih.gov While the direct role of this compound in these responses is less characterized, its synthesis from cadaverine suggests its potential involvement. frontiersin.orgnih.gov For instance, in alfalfa cultivars tolerant to osmotic stress, uncommon polyamines are produced, highlighting the diversification of polyamine biosynthesis under stress conditions. nih.gov The catabolism of cadaverine by amine oxidases produces hydrogen peroxide, a signaling molecule involved in stress responses. frontiersin.orgnih.gov This upstream regulation of cadaverine levels directly impacts the availability of the precursor for this compound synthesis.

Table 1: Impact of this compound on Cellular Processes in Escherichia coli Mutants

| E. coli Mutant Strain | Genotype | This compound Synthesis | Average Mass Doubling Time (min) |

|---|---|---|---|

| MA135 | speB | Synthesized | 113 |

| DR112 | speA speB | Synthesized | 105 |

| MA261 | speB speC | Small amounts synthesized | 260 |

| EWH319 | speA speB speC speD | Not synthesized | 318 |

Data sourced from a study on polyamine-requiring E. coli mutants, indicating a correlation between this compound synthesis and faster cell growth. nih.gov

Table 2: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Spermidine |

| Cadaverine |

| S-adenosylmethionine |

| Polyphenylalanine |

| Ornithine |

| Lysine |

| Hypusine |

| Hydrogen peroxide |

| Putrescine |

| Spermine (B22157) |

| 1,3-diaminopropane |

| Thermospermine |

| Homocaldopentamine |

| Homocaldohexamine |

| 5'-methylthioadenosine |

Influence on Thermal Stress Tolerance

This compound, an atypical polyamine, has been identified as a component of the cellular machinery that enables certain organisms to withstand high-temperature environments. Its presence is notably documented in hyperthermophilic archaea, which thrive in conditions of extreme heat.

Research on the hyperthermophilic archaeon Pyrococcus furiosus has revealed the existence of N-(3-aminopropyl)cadaverine (APC) within its cellular polyamine pool. nih.gov The synthesis of this molecule is catalyzed by a thermoactive and thermostable enzyme known as agmatine (B1664431)/cadaverine aminopropyl transferase (ACAPT). nih.gov This enzyme exhibits remarkable heat resistance, with an apparent melting temperature of 108°C, which further increases to 112°C in the presence of its substrate, cadaverine. nih.gov The intrinsic thermal stability of the biosynthetic enzyme for this compound underscores the importance of this polyamine in the organism's adaptation to high temperatures.

The discovery of this compound in P. furiosus represents the first report of this unusual polyamine in Archaea, leading to the proposal that it plays a significant role in stress adaptation, particularly in response to thermal challenges. nih.gov While the precise mechanisms of its protective effects are still under investigation, it is hypothesized that, like other polyamines found in thermophiles, this compound may contribute to the stabilization of nucleic acids and proteins at elevated temperatures. nih.gov The unique structural properties of such unusual polyamines are thought to facilitate specific interactions that protect vital cellular macromolecules from heat-induced denaturation. nih.gov

The following table summarizes the key findings regarding the enzyme responsible for this compound synthesis in Pyrococcus furiosus.

| Enzyme Characteristic | Value/Observation |

| Enzyme Name | Agmatine/cadaverine aminopropyl transferase (ACAPT) |

| Organism | Pyrococcus furiosus |

| Optimal Growth Temperature of Organism | Near 100°C |

| Enzyme Melting Temperature (Tm) | 108°C |

| Enzyme Tm with Cadaverine | 112°C |

| Proposed Role of this compound | Stress adaptation |

Implications in Ethanol-Induced Metabolic Shifts

Recent studies have implicated this compound in the metabolic response of certain fungi to ethanol (B145695) stress. Exposure to high concentrations of ethanol can induce significant changes in the cellular metabolism of these organisms, including alterations in their polyamine profiles.

In the yeast Saccharomyces cerevisiae, exposure to a 12% ethanol concentration for 24 hours leads to a substantial increase in the formation of this compound and its derivative, N,N-bis(3-aminopropyl)cadaverine. nih.gov This metabolic shift occurs alongside significant increases in the activities of key polyamine biosynthetic enzymes, namely ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC), as well as aminopropyltransferases. nih.gov

Similarly, in the phytopathogenic fungus Pyrenophora avenae, growth in the presence of 6% ethanol has been shown to greatly increase the formation of this compound and N,N-bis(3-aminopropyl)cadaverine. oup.com This increase is associated with elevated activities of lysine decarboxylase, S-adenosylmethionine decarboxylase, and aminopropyltransferases. oup.com

These findings suggest that the synthesis of this compound is a component of the cellular response to ethanol-induced stress in these fungal species. The accumulation of this and other atypical polyamines may represent a metabolic adaptation to the toxic effects of high ethanol concentrations. The precise functional role of this compound in this context is yet to be fully elucidated but may be related to the stabilization of cellular components or the modulation of metabolic pathways to counteract the detrimental effects of ethanol.

The table below details the observed changes in polyamine metabolism in Saccharomyces cerevisiae and Pyrenophora avenae under ethanol stress.

| Organism | Ethanol Concentration | Key Metabolic Changes |

| Saccharomyces cerevisiae | 12% | Greatly increased formation of this compound and N,N-bis(3-aminopropyl)cadaverine. |

| Pyrenophora avenae | 6% | Greatly increased formation of this compound and N,N-bis(3-aminopropyl)cadaverine. |

Structural and Cellular Integrity Functions

Contribution to Membrane Stability

The direct contribution of this compound to the stability of cellular membranes has not been extensively documented in scientific literature. While polyamines, in general, are known to interact with negatively charged membrane components and can influence membrane fluidity and integrity, specific research focusing on this compound's role in this capacity is limited.

It is known that its precursor, cadaverine, can be incorporated into the cell envelope of some bacteria, which suggests a potential, albeit indirect, link to membrane-associated structures. However, further investigation is required to establish a direct role for this compound in maintaining membrane stability.

Role in Cell Wall Composition and Rigidity

There is currently a lack of direct scientific evidence detailing the specific role of this compound in the composition and rigidity of cell walls. While its precursor, cadaverine, has been shown to be a component of the peptidoglycan in certain bacteria, it is not yet established whether this compound is similarly incorporated or what its functional significance in the cell wall might be. The potential for this compound to be involved in modifying cell wall structure remains an area for future research.

Interactions with Other Biochemical Pathways

Cross-talk with Canonical Polyamine Metabolism (Putrescine, Spermidine, Spermine)

This compound metabolism exhibits significant cross-talk with the canonical polyamine biosynthetic pathways that produce putrescine, spermidine, and spermine. This interaction is evident at both the enzymatic and functional levels.

The enzyme responsible for the synthesis of this compound in Pyrococcus furiosus, agmatine/cadaverine aminopropyl transferase (ACAPT), demonstrates broad substrate specificity. asm.org In addition to its high activity with cadaverine, the enzyme can also utilize putrescine as an aminopropyl acceptor, thereby directly linking the biosynthetic pathways of this compound and the canonical polyamine, spermidine. asm.org This suggests a potential regulatory nexus where the availability of common precursors and the enzymatic activity of ACAPT can influence the relative production of these different polyamines. It has been hypothesized that while agmatine may be the primary substrate for constitutive spermidine synthesis, cadaverine may be preferentially used under stress conditions to rapidly synthesize this compound. asm.org

Furthermore, studies on polyamine-requiring mutants of Escherichia coli have shown that this compound can function as a compensatory polyamine. nih.gov In mutants unable to synthesize spermidine, the cells can produce this compound, which appears to be important for cell growth in the absence of normal polyamines. nih.govnih.gov This functional substitution highlights the close relationship and potential for interplay between the cadaverine-derived and putrescine-derived polyamine pools. The synthesis of this compensatory polyamine was found to be dependent on ornithine decarboxylase, which, in the absence of its usual substrate ornithine, can decarboxylate lysine to produce cadaverine, the precursor for this compound. nih.gov

The following table outlines the substrate specificity of the agmatine/cadaverine aminopropyl transferase from Pyrococcus furiosus.

| Substrate | Relative Activity (%) |

| Cadaverine | 100 |

| Agmatine | 8 |

| 1,3-Diaminopropane | 5 |

| Putrescine | 3 |

| sym-nor-spermidine | 2 |

Precursor Role in Secondary Metabolite Synthesis (e.g., Quinolizidine (B1214090) Alkaloids in Plants)

This compound is synthesized from the diamine cadaverine, which itself is a pivotal branch-point metabolite in certain organisms, particularly plants of the Leguminosae (Fabaceae) family. frontiersin.orgnih.gov Cadaverine is derived from the decarboxylation of the amino acid L-lysine, a reaction catalyzed by the enzyme lysine decarboxylase (LDC). frontiersin.orgengineering.org.cn Once formed, cadaverine can be directed down one of two significant metabolic pathways.

The first pathway, extensively studied in leguminous plants, is the biosynthesis of quinolizidine alkaloids (QAs). In this pathway, cadaverine serves as the direct precursor. frontiersin.orgnih.gov Through a series of enzymatic reactions including oxidation and cyclization, the cadaverine unit is converted into the characteristic tetracyclic ring structure of QAs, which function as defensive compounds against herbivores. frontiersin.orgnih.gov

The second pathway for cadaverine leads to the formation of higher-order polyamines. S-adenosyl methionine (SAM) donates an N-aminopropyl group to cadaverine, resulting in the synthesis of 3-aminopropylcadaverine. frontiersin.orgnih.gov This positions this compound not as a direct intermediate in the synthesis of quinolizidine alkaloids, but rather as a product of a competing metabolic route for the common precursor, cadaverine. The allocation of cadaverine between quinolizidine alkaloid synthesis and this compound production is a critical metabolic control point in organisms where both pathways are active.

Phylogenetic and Taxonomic Markers

The distribution of this compound and its biosynthetic precursor, cadaverine, is not uniform across all life forms. This varied occurrence provides valuable insights into the evolutionary and taxonomic relationships between different organisms.

Distribution Across Bacterial Species

Cadaverine is widely distributed among prokaryotes, where it is involved in various physiological responses, including acid stress tolerance in Escherichia coli. researchgate.netnih.gov The enzymatic machinery to synthesize this compound from cadaverine, specifically aminopropyl transferases, has been identified in bacteria. While spermidine synthase in E. coli can utilize cadaverine as a substrate, the natural abundance of this compound in this bacterium is low under normal conditions. However, various unusual polyamines have been found in thermophilic bacteria, such as Thermus thermophilus and Thermotoga maritima, suggesting that this compound may be more prevalent in bacteria adapted to extreme environments. nih.gov Certain anaerobic bacteria, including Selenomonas ruminantium and Veillonella alcalescens, incorporate the precursor cadaverine as an essential structural component of their peptidoglycan. researchgate.net

Table 1: Distribution and Role of this compound Precursor (Cadaverine) in Bacteria

| Bacterial Species/Group | Presence/Role of Cadaverine | Notes on this compound Synthesis |

|---|---|---|

| Escherichia coli | Produced via lysine decarboxylase (CadA) for acid stress response. nih.govbiotreks.org | Enzymes present can synthesize this compound, but it is not a major polyamine. |

| Thermophilic Bacteria (e.g., Thermotoga maritima) | Known to produce a variety of unusual polyamines. nih.gov | Possess aminopropyl transferases, the class of enzymes required for synthesis. nih.gov |

| Selenomonas ruminantium | Covalently linked to peptidoglycan as a structural component. researchgate.net | Biosynthetic capability for this compound not extensively documented. |

| Veillonella alcalescens | Constituent of peptidoglycan. researchgate.net | Biosynthetic capability for this compound not extensively documented. |

Presence in Archaea and Fungi

The presence of this compound has been definitively confirmed in the domain Archaea. Research on the hyperthermophilic archaeon Pyrococcus furiosus led to the characterization of the first agmatine/cadaverine aminopropyl transferase (ACAPT), an enzyme that efficiently synthesizes N-(3-aminopropyl)cadaverine. pcom.edu Analysis of the polyamine content in P. furiosus revealed that N-(3-aminopropyl)cadaverine is a natural component, and it is hypothesized to play a role in cellular adaptation to extreme high-temperature environments. pcom.edu

Studies have also confirmed the synthesis of this compound in fungi. A range of ectomycorrhizal and plant pathogenic fungi have been shown to convert lysine into both cadaverine and its higher homologues, this compound and N,N-bis(3-aminopropyl)cadaverine.

Table 2: Confirmed Presence of this compound in Archaea and Fungi

| Domain | Organism/Group | Finding |

|---|---|---|

| Archaea | Pyrococcus furiosus | Contains N-(3-aminopropyl)cadaverine and the specific enzyme (ACAPT) for its synthesis. pcom.edu |

| Fungi | Ectomycorrhizal Fungi | Confirmed synthesis of this compound from lysine. |

| Fungi | Plant Pathogenic Fungi | Confirmed synthesis of this compound from lysine. |

Occurrence in Various Plant Taxa

The occurrence of cadaverine is well-documented in the plant kingdom, particularly within families such as Leguminosae, Solanaceae, and Poaceae. frontiersin.orgmdpi.comphcogrev.com As plants possess the necessary enzymes to transfer an aminopropyl group from SAM, the presence of this compound can be inferred where its precursor is abundant. frontiersin.orgnih.gov

Direct evidence confirms the presence of this compound and N,N-bis(3-aminopropyl)cadaverine in barley (Hordeum vulgare), a member of the Poaceae family. nih.gov In the Leguminosae family, which includes lupins, the high production of cadaverine for quinolizidine alkaloid synthesis creates a significant substrate pool, making the concurrent synthesis of this compound very likely. frontiersin.orgnih.gov While extensive surveys for this compound across all plant taxa are limited, its distribution likely follows the presence of its precursor, making it a potential chemotaxonomic marker.

Table 3: Occurrence of this compound and its Precursor in Plant Taxa

| Plant Family | Example Species | Status of this compound |

|---|---|---|

| Poaceae | Hordeum vulgare (Barley) | Confirmed presence of this compound and its derivatives. nih.govusda.govnih.govstudiauniversitatis.romdpi.com |

| Leguminosae (Fabaceae) | Lupinus sp. (Lupin) | Presence is highly probable due to high concentrations of the precursor, cadaverine. frontiersin.orgwikipedia.org |

| Solanaceae | Various | The precursor, cadaverine, is known to be present. mdpi.comnih.gov |

Regulation of Aminopropylcadaverine Homeostasis

Genetic and Transcriptional Control of Biosynthetic Operons (e.g., cadBA Operon)

The biosynthesis of cadaverine (B124047), the direct precursor to aminopropylcadaverine, is primarily under the control of the cadBA operon in organisms like Escherichia coli. engineering.org.cn This operon encodes for lysine (B10760008) decarboxylase (CadA), the enzyme that converts lysine to cadaverine, and CadB, a lysine/cadaverine antiporter. engineering.org.cnresearchgate.net The transcription of the cadBA operon is tightly regulated by a combination of factors, ensuring its expression is induced only under specific environmental conditions.

Under normal growth conditions (neutral pH), the expression of the cadBA operon is repressed by the histone-like nucleoid-structuring protein (H-NS). engineering.org.cn H-NS binds to specific sites in the upstream regulatory region of the operon, preventing transcription. engineering.org.cn The primary activator of the operon is the membrane-bound regulatory protein, CadC. engineering.org.cn CadC itself is regulated by the lysine-specific permease, LysP. At neutral pH, LysP interacts with CadC, keeping it in an inactive state. engineering.org.cn

Induction of the cadBA operon occurs under conditions of acidic stress (pH < 6.8) coupled with an external excess of lysine (>5 mmol·L⁻¹). engineering.org.cn The low pH triggers a conformational change in both CadC and LysP, leading to their dissociation. engineering.org.cnresearchgate.net The now-activated CadC can displace H-NS from the DNA and bind to the cad promoter region, thereby initiating the transcription of the cadA and cadB genes. engineering.org.cn This leads to the production of cadaverine, which helps to neutralize the acidic extracellular environment. ebi.ac.uknih.govscispace.com The induction of the cadBA operon not only results in the production of cadaverine and subsequently this compound but also helps generate a proton motive force. ebi.ac.uknih.govecoliwiki.org

Enzymatic Activity Regulation

The enzymes involved in the this compound synthesis pathway are subject to regulation by various factors, including pH and the availability of substrates and products, which allows for rapid fine-tuning of the metabolic flux.

The enzymes responsible for cadaverine production exhibit distinct pH optima, allowing the cell to respond to different pH environments. In E. coli, there are two lysine decarboxylases: the inducible CadA and the constitutive LdcC. engineering.org.cn

CadA : This enzyme is part of the acid stress response system and shows optimal activity under acidic conditions, around pH 5.6. engineering.org.cn

LdcC : This enzyme is expressed constitutively and functions optimally at a more neutral pH of approximately 7.6. engineering.org.cn

| Enzyme | Organism | Optimal pH | Reference |

|---|---|---|---|

| CadA (Inducible Lysine Decarboxylase) | E. coli | ~5.6 | engineering.org.cn |

| LdcC (Constitutive Lysine Decarboxylase) | E. coli | ~7.6 | engineering.org.cn |

| SpeE (Spermidine Synthase) | E. coli | 7.5 | uniprot.org |

The rate of this compound synthesis is also controlled by the concentration of its precursors and through feedback inhibition mechanisms. The activity of spermidine (B129725) synthase (SpeE) is thought to be primarily regulated by the availability of its substrate, decarboxylated S-adenosylmethionine. uniprot.org The enzyme that produces this substrate, S-adenosylmethionine decarboxylase (AdoMetDC), is allosterically activated by putrescine, indicating a sophisticated level of metabolic integration. mdpi.com

Feedback inhibition plays a critical role in preventing the excessive accumulation of polyamines. High concentrations of cadaverine (>235 μmol·L⁻¹) can act as a negative effector, deactivating the CadC protein and thus repressing the transcription of the cadBA operon. engineering.org.cn Similarly, the accumulation of downstream products like spermidine can exert feedback inhibition on earlier steps in the polyamine biosynthetic pathway, such as on arginine decarboxylase. asm.org This ensures that the production of polyamines is tightly coupled to cellular demand. In some organisms, the synthesis of this compound can also be influenced by the availability of ornithine, as derepressed ornithine decarboxylase activity in the absence of ornithine can lead to the decarboxylation of lysine to form cadaverine. escholarship.org

Transport Mechanisms in Cellular Uptake and Efflux

The transport of cadaverine, the precursor to this compound, across the cell membrane is a key regulatory point in maintaining homeostasis. This process involves specific transport systems that mediate both uptake and efflux in response to the cell's needs and environmental conditions.

The CadB protein, co-transcribed with CadA from the cadBA operon, is a crucial component of cadaverine transport in E. coli. engineering.org.cn It functions as a lysine-cadaverine antiporter, a system that facilitates the excretion of cadaverine while simultaneously taking up lysine from the environment. ebi.ac.uknih.govscispace.com This antiport mechanism is driven by the concentration gradients of the two molecules and does not require direct energy input like ATP. engineering.org.cn

In addition to its role in efflux, CadB can also mediate cadaverine uptake, a process that is dependent on the proton motive force. nih.govscispace.com The transporter exhibits different affinities for cadaverine depending on the direction of transport.

E. coli| Function | Substrate | Km (μM) | Reference |

|---|---|---|---|

| Uptake | Cadaverine | 20.8 | nih.govtcdb.org |

| Excretion (Antiport) | Cadaverine | 303 | nih.govtcdb.org |

This dual functionality allows CadB to play a central role in managing intracellular cadaverine levels under different physiological states. nih.gov Other transport systems, such as the PotABCD system, are primarily involved in the uptake of spermidine but may also transport other polyamines. plos.org

The transport of cadaverine is tightly regulated by environmental signals, most notably extracellular pH. As described previously, the entire cadBA operon, including the gene for the CadB transporter, is induced at an acidic pH in the presence of lysine. engineering.org.cnebi.ac.uknih.gov This ensures that the machinery for both producing and exporting cadaverine is synthesized when needed for acid stress resistance. The export of cadaverine via CadB helps to neutralize the acidic surroundings by consuming a proton during the decarboxylation of lysine and exporting the alkaline product. nih.gov

When the cadBA operon is not induced, for instance at neutral pH, the expression of other transport systems may be increased. For example, the expression of the speF-potE operon, which encodes an inducible ornithine decarboxylase and a putrescine-ornithine antiporter, can be elevated. ebi.ac.uknih.gov This indicates a coordinated regulation of different polyamine synthesis and transport systems to maintain cellular homeostasis under varying conditions.

Research Methodologies for Studying Aminopropylcadaverine

Analytical Chemistry Approaches

Precise and sensitive analytical methods are fundamental for the detection and quantification of aminopropylcadaverine in complex biological samples. These techniques are crucial for understanding its distribution and concentration under different physiological conditions.

Chromatographic Separations (e.g., HPLC, LC-MS/MS)

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the cornerstone techniques for the separation and analysis of this compound. nih.govresearchgate.net

HPLC: This method separates this compound from other polyamines and cellular components based on their physicochemical properties. nih.govnih.gov The separation is often achieved using reverse-phase columns, such as C18 columns. nih.govportlandpress.com To enhance detection, polyamines like this compound are often derivatized with fluorescent tags, such as dansyl chloride or benzoyl chloride, prior to analysis. nih.govnih.gov This derivatization allows for sensitive fluorescence detection. nih.gov The elution of the derivatized this compound is then monitored, and its concentration is determined by comparing its peak area to that of a known standard.

LC-MS/MS: This powerful technique combines the separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. asm.org After chromatographic separation, the analyte enters the mass spectrometer, where it is ionized. The precursor ion corresponding to derivatized this compound is selected and fragmented to produce characteristic product ions. By monitoring these specific mass transitions (a technique known as Multiple Reaction Monitoring or MRM), LC-MS/MS provides highly accurate and quantitative measurements of this compound, even in complex biological matrices. asm.org For instance, LC-MS analysis of benzoylated polyamines has been used to detect tribenzoylated this compound. nih.gov

| Parameter | HPLC with Fluorescence Detection | LC-MS/MS |

| Principle | Separation by chromatography, detection via fluorescence of derivatized analyte. | Separation by chromatography, detection by mass-to-charge ratio of analyte and its fragments. |

| Derivatization | Often required (e.g., dansyl chloride, benzoyl chloride). nih.govnih.gov | Can be used to improve chromatography but not always necessary. |

| Sensitivity | High. | Very High. |

| Specificity | Good, but can be limited by co-eluting fluorescent compounds. | Excellent, based on specific mass transitions. asm.org |

| Quantification | Based on peak area relative to standards. | Based on peak area of specific mass transitions relative to an internal standard. asm.org |

Radiolabeling Techniques for Metabolic Tracing

Radiolabeling is a classic and highly sensitive method used to trace the metabolic fate of molecules within a biological system. creative-proteomics.com In the context of this compound, this technique involves introducing a precursor molecule containing a radioactive isotope (e.g., tritium, ³H) and tracking its incorporation into this compound and its derivatives.

For example, studies have utilized radiolabeled cadaverine (B124047) to demonstrate its incorporation into this compound and N,N-bis(3-aminopropyl)cadaverine. nih.govresearchgate.net Similarly, radiolabeled ornithine and lysine (B10760008) have been used to investigate the de novo synthesis of the diamine precursors of these polyamines. nih.gov By following the radioactivity through various metabolic pathways, researchers can elucidate the biosynthetic routes leading to this compound and identify the enzymes involved. nih.govresearchgate.net This approach has been instrumental in demonstrating that in some organisms, this compound is synthesized from cadaverine. ebi.ac.uk

Enzymatic Characterization Techniques

Understanding the enzymes responsible for the synthesis of this compound is crucial for comprehending its regulation. Enzymatic characterization techniques focus on measuring the activity and kinetic properties of these key enzymes.

Assays for Aminopropyltransferase and Lysine Decarboxylase Activity

Aminopropyltransferase Assays: These assays measure the activity of the enzymes that transfer an aminopropyl group to cadaverine to form this compound. The activity of these enzymes, such as spermidine (B129725) synthase which can exhibit broad substrate specificity, is often determined by incubating the enzyme with its substrates (cadaverine and decarboxylated S-adenosylmethionine) and then quantifying the amount of this compound produced over time. asm.org The product can be measured using the chromatographic techniques described above. nih.gov A fluorescence-based assay using 1,2-diacetyl benzene (B151609) has also been developed for measuring aminopropyltransferase activity, offering a high-throughput screening method. researchgate.net

Lysine Decarboxylase Assays: Lysine decarboxylase catalyzes the formation of cadaverine from lysine, the initial step in this compound biosynthesis in many organisms. engineering.org.cnresearchgate.net The activity of this enzyme can be measured using several methods. A common approach is a colorimetric assay using 2,4,6-trinitrobenzenesulfonic acid (TNBS), which reacts with the cadaverine produced. mdpi.comfrontiersin.org Another method is a manometric assay that measures the release of carbon dioxide (CO2) during the decarboxylation reaction. sigmaaldrich.com The rate of CO2 production is directly proportional to the enzyme's activity. sigmaaldrich.com Additionally, radiolabeling assays that measure the release of ¹⁴CO₂ from [¹⁴C]carboxyl-labeled lysine are widely used. frontiersin.org

Kinetic Analysis of Enzyme Reactions

Kinetic analysis provides valuable insights into the efficiency and substrate specificity of the enzymes involved in this compound biosynthesis. By measuring the initial reaction rates at varying substrate concentrations, key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) can be determined. frontiersin.org

The Km value represents the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for its substrate. frontiersin.org The catalytic efficiency of an enzyme is often expressed as the kcat/Km ratio, where kcat is the turnover number (the number of substrate molecules converted to product per enzyme molecule per unit time). asm.org For example, kinetic studies have been performed on agmatine (B1664431)/cadaverine aminopropyltransferase, revealing its substrate preferences. nih.govasm.org This type of analysis is essential for understanding how these enzymes function within the cell and how their activity is regulated. frontiersin.orgresearchgate.net

| Enzyme | Assay Method | Key Kinetic Parameters Determined |

| Aminopropyltransferase | HPLC-based product quantification, Fluorescence-based assays. nih.govresearchgate.net | Km, Vmax, kcat, kcat/Km. asm.org |

| Lysine Decarboxylase | TNBS colorimetric assay, Manometric CO2 release, Radiolabeled ¹⁴CO₂ release. mdpi.comfrontiersin.orgsigmaaldrich.comfrontiersin.org | Km, Vmax, kcat. frontiersin.org |

Molecular Genetic and Genomic Approaches

The advent of molecular genetics and genomics has revolutionized the study of metabolic pathways, including that of this compound. These approaches allow researchers to identify and study the genes encoding the biosynthetic enzymes and to understand their regulation at the genetic level.

Gene disruption or knockout studies are a powerful tool to investigate the function of specific genes. asm.org By deleting or inactivating a gene suspected to be involved in this compound biosynthesis, scientists can observe the effect on the organism's ability to produce this polyamine. asm.org For instance, the disruption of genes encoding for aminopropyltransferases can confirm their role in this compound synthesis.

Furthermore, whole-genome sequencing can be employed to identify mutations in genes that confer resistance to drugs targeting polyamine metabolism, providing insights into the enzymes and pathways involved. acs.org Transcriptomic analyses, such as quantitative RT-PCR, can reveal changes in the expression levels of genes involved in this compound biosynthesis in response to different environmental conditions or stressors, suggesting regulatory mechanisms. asm.org These molecular approaches, combined with the analytical and enzymatic techniques described above, provide a comprehensive understanding of the biology of this compound. core.ac.uk

Gene Disruption and Overexpression Studies

The functional roles of genes involved in the this compound biosynthesis pathway are often elucidated through gene disruption and overexpression studies. These techniques allow researchers to investigate the effects of the absence or abundance of specific enzymes on the production of this compound and other related polyamines.

In the hyperthermophilic archaeon Thermococcus kodakarensis, a gene disruption approach was employed to identify the genes responsible for polyamine biosynthesis. asm.org The disruption of the TK0882 gene, which is annotated as an agmatine ureohydrolase, resulted in a growth defect at high temperatures (85°C and 93°C). asm.org This growth deficiency was partially rescued by the addition of spermidine, a downstream product. asm.org Analysis of the gene disruptant revealed an accumulation of agmatine and N1-aminopropylagmatine, indicating that TK0882 is crucial for their conversion to spermidine. asm.org Similarly, disruption of the TK0147 gene, annotated as a spermidine/spermine (B22157) synthase, also led to a significant growth defect at high temperatures and an accumulation of agmatine. asm.org

Conversely, overexpression studies are used to enhance the production of specific compounds. In Escherichia coli, overexpression of lysine decarboxylase (CadA) and the lysine-cadaverine antiporter (CadB) has been a common strategy to increase cadaverine production, the precursor to this compound. engineering.org.cnresearchgate.net For instance, co-overexpression of CadA and CadB with a signal peptide in E. coli was shown to be effective in increasing cadaverine yield. researchgate.net Furthermore, engineering Corynebacterium glutamicum to overexpress the E. coli CadA gene resulted in the production of cadaverine. engineering.org.cn

In some cases, gene disruption can lead to compensatory changes in metabolic pathways. For example, in mouse leukemia cells chronically exposed to an inhibitor of ornithine decarboxylase (ODC), a variant cell line was selected that overproduced ODC. ebi.ac.uk This overexpression was associated with hypomethylation of the ODC gene, rather than gene amplification, and resulted in the replacement of natural polyamines with cadaverine and this compound. ebi.ac.uk

These genetic manipulation techniques are powerful tools for dissecting the this compound biosynthesis pathway and understanding the function of the enzymes involved.

Transcriptomic and Proteomic Profiling in Response to this compound Modulation

Transcriptomic and proteomic analyses provide a global view of the cellular response to changes in this compound levels, revealing complex regulatory networks and metabolic shifts.

Transcriptomic Profiling:

Transcriptome analysis, often performed using microarrays or RNA-sequencing, measures the expression levels of thousands of genes simultaneously. Studies in Escherichia coli have shown that the this compound biosynthesis pathway is subject to transcriptional regulation in response to various environmental stresses. For example, under conditions of lactose-induced starvation or toxicity, the this compound biosynthesis pathway was observed to be downregulated. biorxiv.orgbiorxiv.org Similarly, during recombinant protein production at suboptimal growth temperatures in E. coli, the this compound biosynthesis pathway was also found to be downregulated. chem-soc.si Anaerobic growth of E. coli in the presence of sodium fluoride (B91410) also led to altered expression of genes in the cadaverine biosynthesis pathway. asm.org

In plants, transcriptomic analysis of lily leaves infested with aphids revealed changes in glutathione (B108866) metabolism. mdpi.com An integrated analysis of the metabolome and transcriptome showed a negative correlation between the expression of glutathione S-transferase genes (GSTF1 and GSTU17) and the levels of glutathionyl this compound. mdpi.com

Proteomic Profiling:

Proteomics focuses on the large-scale study of proteins, their structures, and functions. In a study of bile from patients with carcinoma of the gall bladder (CAGB), proteomic and metabolomic profiling identified this compound as one of the metabolites that could potentially differentiate CAGB with and without gallstones. nih.gov This suggests a link between altered this compound metabolism and the pathophysiology of this disease. nih.gov

These "omics" approaches are invaluable for generating hypotheses about the broader physiological roles of this compound and the intricate cellular responses to its modulation.

Structural Biology of Related Enzymes

Understanding the three-dimensional structure of enzymes involved in this compound biosynthesis is crucial for elucidating their catalytic mechanisms and substrate specificity. Techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM), complemented by computational modeling, provide atomic-level insights into enzyme architecture and function.

X-ray Crystallography and Cryo-EM for Enzyme Architecture

X-ray crystallography has been instrumental in determining the structures of several aminopropyltransferases, the family of enzymes responsible for synthesizing this compound and related polyamines.

A key enzyme, agmatine/cadaverine aminopropyl transferase (ACAPT) from the hyperthermophilic archaeon Pyrococcus furiosus, was crystallized and its structure determined to 1.8-Å resolution. nih.govasm.org The crystal structure revealed that P. furiosus ACAPT is a homodimer. nih.govasm.org This dimeric nature was confirmed by the structural data. nih.govasm.org The structure also provided insights into the enzyme's thermal stability and the location of its active site. nih.govasm.org

The crystal structure of human spermidine synthase (hSpdS), an enzyme functionally related to those that synthesize this compound, has been determined in complex with an inhibitor, decarboxylated S-adenosylhomocysteine (dcSAH), at 2.0 Å resolution. nih.gov This structure showed that the inhibitor binds in the active site in a manner consistent with previously determined structures of substrate and product complexes, indicating a conserved binding and catalytic mechanism. nih.gov The enzyme forms a homodimer, and the inhibitor was found bound to both monomers in the crystal structure. nih.gov

Cryo-electron microscopy (cryo-EM) is another powerful technique for determining the structure of large protein complexes. While specific cryo-EM studies on this compound synthase are not widely reported, the technique has been extensively used to study related macromolecular machines like the ribosome, which is involved in protein biosynthesis, a process influenced by polyamines. nih.gov For instance, cryo-EM has been used to visualize the binding of aminoacyl-tRNA to the ribosome. nih.gov

Table 1: X-ray Crystallography Data for this compound-Related Enzymes

| Enzyme | Organism | PDB Code | Resolution (Å) | Key Structural Features |

| Agmatine/Cadaverine Aminopropyl Transferase (ACAPT) | Pyrococcus furiosus | Not explicitly stated in the provided text, but structure was determined. | 1.8 | Homodimer, provides insight into thermal stability and active site. nih.govasm.org |

| Human Spermidine Synthase (hSpdS) in complex with dcSAH | Homo sapiens | 3RW9 | 2.0 | Homodimer, inhibitor bound in the active site. nih.gov |

Note: PDB (Protein Data Bank) codes are unique identifiers for 3D structural data of large biological molecules.

Computational Modeling of Enzyme-Substrate Interactions

Computational modeling provides a dynamic and detailed view of how enzymes interact with their substrates, complementing the static pictures provided by X-ray crystallography and cryo-EM.

Molecular docking simulations are frequently used to predict the binding poses of substrates and inhibitors within an enzyme's active site. In the study of human spermidine synthase (hSpdS), computational modeling could be used to simulate the interaction of the enzyme with its substrates, putrescine and decarboxylated S-adenosylmethionine (dcAdoMet), as well as the inhibitor dcSAH. nih.gov These models can help to explain the observed inhibition and guide the design of new, more potent inhibitors. nih.gov

A general mechanism for aminopropyl transfer has been proposed based on kinetic studies and the structures of various aminopropyltransferases. nih.gov This mechanism involves a conserved aspartate residue in the active site that deprotonates the attacking nitrogen atom of the amine substrate. nih.gov This interaction is stabilized by other conserved residues. nih.gov Computational models can be used to test and refine this proposed mechanism by simulating the reaction pathway and calculating the energy barriers for each step.

For the agmatine/cadaverine aminopropyl transferase (ACAPT) from Pyrococcus furiosus, computational modeling could help to explain its broad substrate specificity, which includes agmatine, cadaverine, putrescine, and other polyamines. nih.govasm.org By modeling the binding of these different substrates in the active site, researchers can identify the key amino acid residues responsible for substrate recognition and catalysis.

Future Directions and Research Perspectives in Aminopropylcadaverine Biochemistry

Unraveling Novel Biosynthetic and Degradation Pathways

The biosynthesis of aminopropylcadaverine initiates with the decarboxylation of lysine (B10760008) to form cadaverine (B124047). hmdb.casmpdb.ca This cadaverine molecule then receives an aminopropyl group from S-adenosylmethionine (SAM), a reaction catalyzed by an aminopropyltransferase, to produce this compound. hmdb.canih.gov In some organisms, this process can continue with the addition of a second aminopropyl group to form N,N'-bis(3-aminopropyl)cadaverine. nih.gov While this core pathway is established, particularly in organisms like E. coli where spermidine (B129725) synthase (SpeE) can catalyze the final step, nuances and alternative routes are emerging. hmdb.casmpdb.ca For instance, in the hyperthermophilic archaeon Pyrococcus furiosus, a specific agmatine (B1664431)/cadaverine aminopropyltransferase has been identified, highlighting the diversity of enzymes involved. engineering.org.cn

The degradation of this compound is less understood than its synthesis. Generally, polyamine catabolism is facilitated by amine oxidases. nih.gov These enzymes would likely oxidize this compound, although the specific enzymes and resulting products are not well-characterized. The catabolism of its precursor, cadaverine, involves transamination to α-piperidine and subsequent oxidation to δ-aminovaleric acid in some bacteria like Pseudomonas. engineering.org.cn It is plausible that similar enzymatic processes are involved in breaking down this compound.

Future research should focus on identifying and characterizing the full suite of enzymes responsible for both the synthesis and degradation of this compound across different domains of life. This includes exploring the substrate specificity of known aminopropyltransferases and discovering novel enzymes. A key area of investigation will be the elucidation of regulatory mechanisms that control the flux through these pathways, including transcriptional and allosteric regulation. Understanding how organisms control the levels of this compound is crucial, especially in contexts where it acts as a compensatory polyamine when the synthesis of more common polyamines like spermidine is blocked. nih.govebi.ac.uk

Elucidating Precise Molecular Mechanisms of Action in Cellular Processes

This compound, as a polyamine, is fundamentally involved in critical cellular processes such as cell growth, and the synthesis of DNA, RNA, and proteins. hmdb.casmpdb.ca Polyamines, due to their polycationic nature at physiological pH, can interact with negatively charged macromolecules like nucleic acids and proteins, thereby influencing their structure and function. frontiersin.orgmdpi.com

The precise molecular mechanisms of this compound are still being unraveled, but it is known to be able to functionally substitute for other polyamines like spermidine in certain contexts. hmdb.canih.gov For example, in E. coli mutants unable to produce normal polyamines, the synthesis of this compound is associated with continued, albeit slower, growth, suggesting it can fulfill essential roles. nih.govebi.ac.uk It has been shown to stimulate in vitro synthesis of polyphenylalanine and MS2 RNA replicase, indicating a role in translation. nih.govebi.ac.uk

Future research needs to pinpoint the specific molecular targets of this compound. This involves identifying the proteins, DNA sequences, and RNA molecules it directly binds to and elucidating the functional consequences of these interactions. Techniques such as affinity chromatography with labeled this compound could be employed to isolate its binding partners. Further investigation is also needed into its role in post-translational modifications. For instance, the well-known polyamine spermidine is a precursor for the hypusination of eukaryotic translation initiation factor 5A (eIF5A), a critical modification for its function. mdpi.com It remains to be determined if this compound can participate in similar modifications or influence the hypusination process. Understanding these precise molecular interactions will be key to fully comprehending its physiological significance.

Exploring Its Role in Inter-Organismal Interactions (e.g., Plant-Microbe Symbioses)

Polyamines are recognized as important signaling molecules in the complex interactions between plants and microbes. frontiersin.orgmdpi.comnih.gov These interactions can be mutualistic, such as in the case of nitrogen-fixing rhizobia and legumes, or pathogenic. frontiersin.orgresearchgate.net The role of this compound in these symbiotic relationships is an emerging area of research.